molecular formula C12H18N2O B3433643 1-(4-Aminophenyl)-4-piperidinemethanol CAS No. 471937-86-7

1-(4-Aminophenyl)-4-piperidinemethanol

Cat. No. B3433643
CAS RN: 471937-86-7
M. Wt: 206.28 g/mol
InChI Key: PWSBNCURYURIJU-UHFFFAOYSA-N
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Description

The compound “1-(4-Aminophenyl)ethanone hydrochloride” is similar to the one you’re asking about . It has an empirical formula of C8H10ClNO and a molecular weight of 171.62 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

In the synthesis of similar compounds, various methods have been used. For example, the synthesis of “5-(4-aminophenyl)-10,15,20-triphenyl porphyrin (B)” was performed using the Lindsey method . Another reaction to synthesize a similar compound can be obtained by reacting 4-azidobiphenyl with diphosphorus tetraiodide (P2I4), which can cleave the nitrogen-nitrogen bond .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-(4-Aminophenyl)ethanol”, has a molecular formula of C8H11NO and an average mass of 137.179 Da .


Chemical Reactions Analysis

Amines, such as the one in your compound, can undergo a variety of reactions. For example, they can be obtained from nitro compounds by catalytic hydrogenation or metal-hydride reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Aminophenyl ether”, include being a colorless crystal with a floral odor . It’s also noted that it turns purple on contact with air .

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds, such as Anileridine, act in the central nervous system (CNS) to relieve pain .

Safety and Hazards

The safety and hazards of a similar compound, “4-Aminodiphenyl”, include being a potential occupational carcinogen . It’s also noted that it’s combustible but must be preheated before ignition is possible .

Future Directions

Covalent organic frameworks (COFs) with structured channels for easy molecular design have great potential applications in the field of environmental remediation . This could potentially be a future direction for compounds similar to the one you’re interested in.

properties

IUPAC Name

[1-(4-aminophenyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSBNCURYURIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283225
Record name 1-(4-Aminophenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-4-piperidinemethanol

CAS RN

471937-86-7
Record name 1-(4-Aminophenyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471937-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a Round bottom flask, [A] [1-(4-Nitro-phenyl)-piperidin-4-yl]-methanol (5.021 g, 0.02125 mol), Ethanol (150 mL, 2.6 mol) and 10% Pd/C (10:90, Palladium:carbon black, 2.3 g, 0.0021 mol). The mixture was evacuated and charged with hydrogen via a balloon (3×). The reaction was stirred at RT under an atmosphere of Hydrogen over night. The solid was filtered and washed with Ethanol. The solvent was removed under vacuum to give [1-(4-Amino-phenyl)-piperidin-4-yl]-methanol a brown solid. The solid was triturated with Et2O to give a pink solid. NMR 1H (DSMO-d6)-6.68 (d, 2H, J=8.72 Hz), 6.47 (d, 2H J=8.68 Hz), 4.51 (bs, 2H), 4.43 (t, 1H, J=4.25 Hz), 3.22-3.40 (m, 4H), 2.43 (dt, 2H, JJ=2.24, 9.61 Hz) 1.70 (bd, 2H, J=11.15 Hz), 1.25-1.47 (m, 3H)
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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